CYP3A4 Inhibition Liability: Nordihydrocapsiate vs. Capsaicin in Human Liver Microsomes
In a direct comparative assessment using human liver microsomes, nordihydrocapsiate (along with capsiate and dihydrocapsiate) demonstrated no inhibition of CYP3A4-mediated midazolam 1'-hydroxylase activity at concentrations up to 100 µmol/L. In stark contrast, capsaicin exhibited clear, concentration-dependent inhibition with an IC50 value of 21.5 µmol/L [1]. This indicates that nordihydrocapsiate does not carry the same risk of mechanism-based CYP3A4 inhibition as capsaicin.
| Evidence Dimension | CYP3A4 enzyme inhibition (midazolam 1'-hydroxylase activity) |
|---|---|
| Target Compound Data | No inhibition observed at ≤100 µmol/L |
| Comparator Or Baseline | Capsaicin: IC50 = 21.5 µmol/L |
| Quantified Difference | IC50 > 4.65-fold higher (no inhibition at maximum tested concentration) |
| Conditions | Human liver microsomes, in vitro assay |
Why This Matters
For studies involving co-administered compounds or metabolic stability assessments, nordihydrocapsiate presents a significantly lower risk of confounding drug-drug interactions compared to capsaicin.
- [1] Takanohashi T, Isaka M, Ubukata K, Mihara R, Bernard BK. Studies of the Toxicological Potential of Capsinoids, XIII: Inhibitory Effects of Capsaicin and Capsinoids on Cytochrome P450 3A4 in Human Liver Microsomes. Int J Toxicol. 2010;29(2 Suppl):22S-31S. View Source
